molecular formula C18H18N2OS B5796352 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide

Cat. No.: B5796352
M. Wt: 310.4 g/mol
InChI Key: KHGBQOKUFYFYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of the benzothiazole ring followed by functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or interfere with cellular processes. For example, it may inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 2-arylbenzothiazole derivatives

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-9-6-7-13(12(14)3)18-20-15-8-4-5-10-16(15)22-18/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGBQOKUFYFYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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